

# A Comparative Guide to Krestin (PSK) and Polysaccharide-Peptide (PSP) in Cancer Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Krestin**

Cat. No.: **B1180457**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Derived from the mycelium of the *Coriolus versicolor* mushroom, **Krestin** (PSK) and Polysaccharide-Peptide (PSP) are two distinct protein-bound polysaccharide complexes that have garnered significant attention in the field of oncology. Both are used, particularly in Asia, as immunotherapeutic adjuvants in cancer treatment. PSK, developed in Japan, and PSP, developed in China, share structural similarities and biological activities, yet they are not interchangeable. This guide provides a comprehensive, objective comparison of PSK and PSP, supported by experimental data, to inform researchers, scientists, and drug development professionals.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Biochemical and Structural Comparison

Both PSK and PSP are complex macromolecules consisting of a polysaccharide core with covalently linked peptides.[\[5\]](#) Their fundamental difference lies in their monosaccharide and peptide composition, stemming from the different strains of *Coriolus versicolor* and extraction methods used.

| Feature             | Krestin (PSK)                                                                                                    | Polysaccharide-Peptide (PSP)                                                |
|---------------------|------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| Origin              | Japan                                                                                                            | China                                                                       |
| Fungal Strain       | Coriolus versicolor CM-101 strain                                                                                | Coriolus versicolor COV-1 strain                                            |
| Extraction          | Hot water extraction followed by salting out with ammonium sulfate. <a href="#">[1]</a>                          | Hot water extraction followed by alcohol precipitation. <a href="#">[1]</a> |
| Key Monosaccharides | Contains fucose. <a href="#">[6]</a>                                                                             | Contains arabinose and rhamnose. <a href="#">[6]</a>                        |
| Molecular Weight    | Approximately 100 kDa. <a href="#">[5]</a> <a href="#">[7]</a>                                                   | Approximately 100 kDa. <a href="#">[5]</a>                                  |
| Glycosidic Linkages | Predominantly $\beta$ -1,4 glucan main chain with $\beta$ -1,3 and $\beta$ -1,6 side chains. <a href="#">[7]</a> | Contains $\alpha$ -1,4 and $\beta$ -1,3 glucosidic linkages.                |

## Mechanism of Action: A Tale of Two Pathways

While both PSK and PSP are classified as biological response modifiers (BRMs) that enhance the host's immune response to cancer, they appear to exert their effects through distinct primary signaling pathways.

### Krestin (PSK): A Toll-like Receptor 2 (TLR2) Agonist

Experimental evidence strongly suggests that PSK's immunomodulatory effects are primarily mediated through its activity as a Toll-like Receptor 2 (TLR2) agonist.[\[8\]](#)[\[9\]](#) TLR2 is a pattern recognition receptor expressed on various immune cells, including dendritic cells (DCs) and natural killer (NK) cells. By binding to and activating TLR2, PSK initiates a downstream signaling cascade that leads to the activation of these immune cells, enhancing their anti-tumor activity.[\[8\]](#)[\[10\]](#) This activation results in increased production of pro-inflammatory cytokines and enhanced cytotoxicity against cancer cells.[\[11\]](#)



[Click to download full resolution via product page](#)

### PSK Signaling via TLR2 Pathway

## Polysaccharide-Peptide (PSP): Modulator of the JAK/STAT Pathway

Recent studies indicate that PSP may exert its anti-cancer effects, at least in part, by modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.<sup>[12]</sup> The JAK/STAT pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. In many cancers, this pathway is constitutively active, promoting tumor growth and survival.<sup>[13][14]</sup> PSP has been shown to down-regulate the phosphorylation of key proteins in this pathway, such as JAK2 and STAT3, thereby inhibiting cancer cell proliferation and inducing apoptosis.<sup>[12]</sup>



[Click to download full resolution via product page](#)

### PSP Modulation of the JAK/STAT Pathway

## Clinical and Preclinical Data

While direct head-to-head clinical trials comparing PSK and PSP are lacking, numerous studies have evaluated their efficacy as adjuvant cancer therapies. The following tables summarize key quantitative data from some of these studies.

### Krestin (PSK) Clinical Trial Data

| Cancer Type       | Study Design                        | Treatment Arms                      | Key Findings                                                                                             | Reference |
|-------------------|-------------------------------------|-------------------------------------|----------------------------------------------------------------------------------------------------------|-----------|
| Gastric Cancer    | Retrospective Cohort                | S-1 Chemo + PSK vs. S-1 Chemo alone | Overall survival was significantly longer in the S-1 + PSK group (HR: 0.608).                            | [15]      |
| Gastric Cancer    | Randomized Controlled Trial         | PSK + UFT vs. UFT alone             | 3-year overall survival: 62.2% (PSK group) vs. 12.5% (control).                                          | [16]      |
| Colorectal Cancer | Meta-analysis of 3 RCTs (n=1,094)   | Chemo + PSK vs. Chemo alone         | Overall survival risk ratio: 0.71 (favoring PSK). Disease-free survival risk ratio: 0.72 (favoring PSK). | [12]      |
| Colorectal Cancer | Randomized Controlled Trial (n=448) | MMC + 5-FU + PSK vs. MMC + 5-FU     | Significantly better disease-free survival and overall survival in the PSK group (p=0.013 for both).     | [2]       |

# Polysaccharide-Peptide (PSP) Clinical and Preclinical Data

| Cancer Type                | Study Design                                | Treatment Arms / Model                  | Key Findings                                                                                                                                                                               | Reference |
|----------------------------|---------------------------------------------|-----------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Non-Small Cell Lung Cancer | Double-blind, Placebo-controlled RCT (n=34) | PSP vs. Placebo                         | <p>Fewer patients on PSP withdrew due to disease progression (5.9% vs. 23.5%).</p> <p>Significant improvements in leukocyte and neutrophil counts, serum IgG and IgM in the PSP group.</p> | [8][11]   |
| Breast Cancer              | In vivo (mouse model)                       | PSP vs. Control                         | PSP significantly reduced tumor volume by inhibiting the JAK2-STAT3 pathway.                                                                                                               | [12]      |
| Various Cancers            | Phase II & III Clinical Trials              | PSP + Chemo/Radio vs. Chemo/Radio alone | <p>Higher overall response rate in the PSP group (87.5% vs. 41.9% in Phase III).</p> <p>Significant improvements in immunological profiles (NK cell activity, IL-2 production).</p>        | [17]      |

## Experimental Protocols: A Methodological Overview

### PSK: Randomized Controlled Trial in Colorectal Cancer (Mitomi et al., 1992)

- Objective: To evaluate the efficacy of PSK as an adjuvant immunochemotherapy for curatively resected colorectal cancer.
- Patient Population: 462 patients with curatively resected colorectal cancer were enrolled from 35 institutions. 448 patients were eligible for the final analysis.
- Treatment Regimen:
  - Control Group: Received mitomycin C intravenously on the day of and the day after surgery, followed by oral 5-fluorouracil (5-FU) for over six months.
  - PSK Group: Received the same chemotherapy regimen as the control group, with the addition of oral PSK for over three years.
- Endpoints: The primary endpoints were disease-free survival and overall survival.
- Follow-up: The median follow-up time was four years.
- Statistical Analysis: Survival curves were generated and compared between the two groups.



[Click to download full resolution via product page](#)

Workflow of a PSK Clinical Trial

## PSP: Double-Blind, Placebo-Controlled Randomized Study in NSCLC (Tsang et al., 2003)

- Objective: To evaluate the effects of a 28-day administration of PSP on patients with advanced non-small cell lung cancer (NSCLC) who had completed conventional treatment.
- Patient Population: 34 patients with advanced NSCLC were recruited into each of the PSP and control arms.
- Treatment Regimen:
  - PSP Group: Received PSP for 28 days.

- Control Group: Received a placebo for 28 days.
- Endpoints: The primary endpoints included changes in blood leukocyte and neutrophil counts, serum IgG and IgM, and the rate of withdrawal due to disease progression.
- Data Collection: Baseline demographic, clinical, and tumor characteristics were recorded. Blood parameters were measured before and after the 28-day treatment period.
- Statistical Analysis: Comparisons of the changes in immunological parameters and withdrawal rates were made between the two groups.



[Click to download full resolution via product page](#)

Workflow of a PSP Clinical Trial

## Conclusion

Krestin (PSK) and Polysaccharide-Peptide (PSP) are both valuable immunomodulatory agents derived from *Coriolus versicolor* with demonstrated anti-cancer properties. While they share a common origin and general function, their distinct biochemical compositions and primary mechanisms of action—PSK via TLR2 agonism and PSP through JAK/STAT pathway modulation—underscore that they are different therapeutic entities. The existing body of evidence, primarily from individual clinical trials and preclinical studies, supports their use as adjuvants in cancer therapy to improve survival and immunological parameters. However, the absence of direct comparative clinical trials makes it difficult to definitively conclude if one is superior to the other. Future head-to-head studies are warranted to elucidate their comparative efficacy and to better define their respective roles in the oncological armamentarium. For drug development professionals, the distinct signaling pathways targeted by PSK and PSP offer different avenues for therapeutic intervention and combination strategies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Polysaccharide-Peptide from *Trametes versicolor*: The Potential Medicine for Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oriveda.com [oriveda.com]
- 3. Polysaccharide peptide - Wikipedia [en.wikipedia.org]
- 4. progressive non-small cell lung cancer - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. JAK-STAT Signalling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five-Year Survival Outcomes From the PACIFIC Trial: Durvalumab After Chemoradiotherapy in Stage III Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. [Immunomodulatory and antitumor properties of polysaccharide peptide (PSP)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Coriolus versicolor polysaccharide peptide slows progression of advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying the mechanism of polysaccharopeptide against breast cancer based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nivolumab adjuvant therapy for esophageal cancer: a review based on subgroup analysis of CheckMate 577 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Serial immunological testing in patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PsP • SLH Labs [slhlabs.com]
- 17. PSP Capsules in Clinical Cancer Therapy [new.shen-nong.com]
- To cite this document: BenchChem. [A Comparative Guide to Krestin (PSK) and Polysaccharide-Peptide (PSP) in Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1180457#krestin-psk-versus-polysaccharide-peptide-psp-in-cancer-therapy>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)